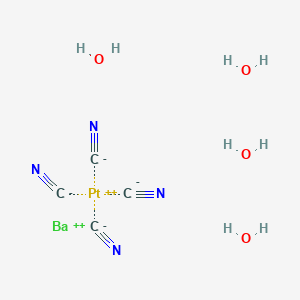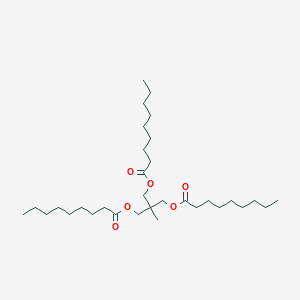
Barium tetracyanoplatinate(II) tetrahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of barium tetracyanoplatinate(II) tetrahydrate involves the reaction of barium ions with tetracyanoplatinate(II) ions in an aqueous solution, leading to the formation of this complex compound. Although specific synthesis details for barium tetracyanoplatinate(II) tetrahydrate are not directly mentioned in the available literature, studies on similar tetracyanoplatinate compounds provide insights into the synthesis processes that could be applicable. These processes often involve careful control of reaction conditions, such as temperature, solvent, and concentration, to achieve the desired product with high purity and yield.
Molecular Structure Analysis
Molecular structure analyses of related tetracyanoplatinate compounds reveal intricate arrangements of ions and molecules, with studies utilizing techniques like neutron diffraction and X-ray diffraction to determine crystal structures. For instance, potassium sodium tetracyanoplatinate(II) trihydrate was analyzed using single-crystal neutron diffraction, revealing chains of Pt(CN)4 groups with specific Pt-Pt distances and angles, providing insights into the potential structural characteristics of barium tetracyanoplatinate(II) tetrahydrate (Johnson, Musselman, & Williams, 1977).
Chemical Reactions and Properties
Investigations into the chemical reactions and properties of barium tetracyanoplatinate(II) tetrahydrate and related compounds often focus on their interactions with light and other chemical species. For example, the optical properties of interacting tetracyanoplatinate(II) ions in various environments have been studied, revealing information about luminescence spectra and the presence of dimer and cluster entities (Viswanath et al., 1981).
Physical Properties Analysis
The physical properties of barium tetracyanoplatinate(II) tetrahydrate, such as its luminescence and optical absorption, have been a subject of study. Research on the optical properties of tetracyanoplatinate(II) ion interactions in various environments, including crystals and aqueous solutions, has provided valuable insights into the physical characteristics of these compounds. The observed luminescence and absorption spectra are influenced by the specific interactions and arrangements of the tetracyanoplatinate(II) ions, which could be extrapolated to understand the physical properties of barium tetracyanoplatinate(II) tetrahydrate.
Chemical Properties Analysis
The chemical properties of barium tetracyanoplatinate(II) tetrahydrate can be inferred from studies on related compounds. Investigations into the electrical semiconducting properties of similar compounds have revealed thermal excitation energies and the effects of pressure on these properties. Such studies indicate the potential for barium tetracyanoplatinate(II) tetrahydrate to exhibit interesting chemical properties under various conditions (Bradley, Munro, & Singh, 1971).
Applications De Recherche Scientifique
It’s worth noting that the use of this compound would likely be subject to rigorous safety protocols due to its hazardous nature . If you’re planning to use this compound in a research setting, I would recommend consulting with a knowledgeable professional or refer to peer-reviewed scientific literature for more specific information.
It’s worth noting that the use of this compound would likely be subject to rigorous safety protocols due to its hazardous nature . If you’re planning to use this compound in a research setting, I would recommend consulting with a knowledgeable professional or refer to peer-reviewed scientific literature for more specific information.
Safety And Hazards
Propriétés
IUPAC Name |
barium(2+);platinum(2+);tetracyanide;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.Ba.4H2O.Pt/c4*1-2;;;;;;/h;;;;;4*1H2;/q4*-1;+2;;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJDVBPBCBVNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.O.[Ba+2].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BaN4O4Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium tetracyanoplatinate(II) tetrahydrate | |
CAS RN |
13755-32-3 |
Source


|
| Record name | Barium platinous cyanide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013755323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)




![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)